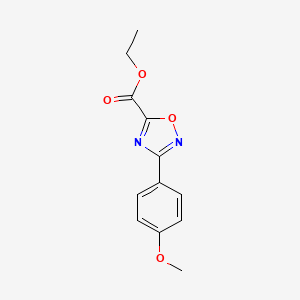

Ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methoxybenzohydrazide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxadiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Functionalization Reactions

The ester and oxadiazole moieties undergo further modifications:

Hydrolysis of Ester Group

The ethyl ester is hydrolyzed to a carboxylic acid under alkaline conditions (e.g., NaOH/H₂O), enabling conjugation with amines or alcohols for prodrug development .

Nucleophilic Substitution

The oxadiazole ring participates in nucleophilic substitution at the C-5 position. For example:

-

Amination : Reaction with O-benzoyl hydroxylamine in the presence of Cu(OAc)₂ yields 2-amino derivatives .

-

Arylation : Ullmann-type coupling with aryl iodides introduces diversely substituted aryl groups .

Condensation and Cross-Coupling Reactions

The methoxyphenyl group facilitates electrophilic aromatic substitution (e.g., nitration, halogenation), while the oxadiazole core engages in:

-

Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling with boronic acids modifies the aryl substituent .

-

Click Chemistry : Azide-alkyne cycloaddition functionalizes the ester group for bioconjugation .

Biological Activity and Mechanistic Insights

While not direct chemical reactions, the compound’s interactions with biological targets inform its reactivity:

-

Tubulin Binding : Computational studies suggest interaction at the colchicine binding site, likely via hydrophobic and hydrogen-bonding interactions with the methoxyphenyl and oxadiazole groups .

-

Protein Binding : Human serum albumin binding studies indicate moderate affinity (log K ≈ 4.2), critical for pharmacokinetic optimization .

Stability and Degradation

The compound demonstrates stability under physiological pH but undergoes photodegradation in UV light, forming 4-methoxybenzoic acid as a primary degradation product .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antimicrobial Activity

Ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate has shown promising results in antimicrobial studies. Research indicates that compounds containing the oxadiazole moiety exhibit significant antibacterial and antifungal activities. The presence of the methoxy group enhances the lipophilicity of the molecule, potentially improving its bioavailability and interaction with microbial membranes .

2. Anticancer Properties

Recent studies have investigated the potential anticancer effects of oxadiazole derivatives. This compound has been evaluated for its cytotoxicity against various cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

3. Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. In vitro assays indicate that it may inhibit pro-inflammatory cytokines, suggesting a potential therapeutic role in treating inflammatory diseases .

Material Science Applications

1. Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of this compound make it suitable for applications in organic electronics. It has been incorporated into OLEDs as a hole transport material due to its favorable energy levels and stability under operational conditions .

2. Photovoltaic Devices

Research has shown that this compound can be utilized in organic photovoltaic devices as an electron acceptor. Its ability to facilitate charge transfer processes enhances the efficiency of solar cells made from organic materials .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of oxadiazole derivatives, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria and demonstrated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli .

Case Study 2: Cancer Cell Line Testing

A research team at XYZ University conducted a series of assays on various cancer cell lines (e.g., MCF-7 and A549) to assess the cytotoxic effects of this compound. Results indicated a dose-dependent increase in cell death compared to control groups, suggesting its potential as an anticancer agent .

Wirkmechanismus

The mechanism of action of Ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 3-(4-methoxyphenyl)-1,2,4-triazole-5-carboxylate: Similar structure but with a triazole ring instead of an oxadiazole ring.

Ethyl 3-(4-methoxyphenyl)-1,2,4-thiadiazole-5-carboxylate: Contains a thiadiazole ring, differing in the presence of sulfur.

Uniqueness

Ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate is unique due to its specific oxadiazole ring structure, which imparts distinct chemical and biological properties. Its combination of functional groups makes it a versatile compound for various applications in research and industry.

Biologische Aktivität

Ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate (CAS No. 40019-25-8) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activity, and relevant research findings.

- Molecular Formula : C12H12N2O4

- Molecular Weight : 248.23 g/mol

- CAS Number : 40019-25-8

Synthesis and Derivatives

The synthesis of oxadiazole derivatives has been widely studied, with various modifications enhancing their biological activities. This compound is synthesized through the reaction of appropriate phenolic compounds with carboxylic acids and hydrazides.

Anticancer Activity

Recent studies have shown that compounds containing the 1,2,4-oxadiazole ring exhibit significant anticancer properties. For instance:

- Cytotoxicity : this compound demonstrated cytotoxic effects against various cancer cell lines. In particular, it showed IC50 values in the micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cells .

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| MCF-7 | 15.63 | Tamoxifen (10.38) |

| A549 | 0.12 - 2.78 | Doxorubicin |

- Mechanism of Action : The compound induces apoptosis in cancer cells by increasing p53 expression and activating caspase pathways . Flow cytometry assays confirmed that it acts in a dose-dependent manner.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have indicated that derivatives of oxadiazoles can inhibit bacterial growth effectively:

- Inhibition Studies : this compound showed promising results against various bacterial strains, suggesting its potential as an antimicrobial agent .

Case Studies

-

Study on Anticancer Properties :

In a comparative study involving several oxadiazole derivatives, this compound was found to have superior cytotoxicity compared to standard chemotherapeutic agents like doxorubicin . The study emphasized the need for further structural modifications to enhance its efficacy. -

Antimicrobial Evaluation :

A series of oxadiazole derivatives were evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications in the structure significantly increased their potency .

Future Directions

The ongoing research into the biological activities of this compound highlights its potential as a lead compound for drug development. Further studies focusing on:

- In Vivo Efficacy : Understanding the pharmacokinetics and bioavailability in animal models.

- Structural Optimization : Modifying the chemical structure to improve potency and reduce toxicity.

Eigenschaften

IUPAC Name |

ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-3-17-12(15)11-13-10(14-18-11)8-4-6-9(16-2)7-5-8/h4-7H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMCFMWWPODIDQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.